molecular formula C14H14N2O2S B2844576 N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide CAS No. 874584-45-9

N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide

Cat. No.: B2844576
CAS No.: 874584-45-9
M. Wt: 274.34
InChI Key: OECAYYSGPURXMY-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Material Science

  • The study by Silva et al. (2014) elaborates on the preparation and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. These compounds exhibit unique crystallization properties useful in materials science for designing novel crystal frameworks (Silva, Masciocchi, & Cuin, 2014).

Corrosion Inhibition

  • Daoud et al. (2014) investigated a thiophene Schiff base's effectiveness as a corrosion inhibitor for mild steel in acidic solutions, highlighting its potential in industrial applications to protect metals against corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Pharmacological Applications

  • Shamkhy et al. (2013) synthesized a new Schiff base containing thiophene, demonstrating its coordination properties with metals like Cu(II), Co(II), and Rh(III), suggesting potential applications in medicinal chemistry for drug development (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).
  • Mahmoud et al. (2021) focused on synthesizing thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents, indicating the role of thiophene derivatives in developing new therapeutic agents (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).

Catalysis

  • Liang et al. (2004) prepared a 2-methyl-3-thioxo-1,3-diphosphapropene ligand and explored its palladium complexes for catalytic reactions, showcasing the utility of thiophene derivatives in facilitating chemical transformations (Liang, Ito, & Yoshifuji, 2004).

Properties

IUPAC Name

N'-(3-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-4-2-5-11(8-10)16-14(18)13(17)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECAYYSGPURXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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